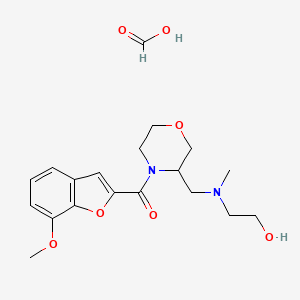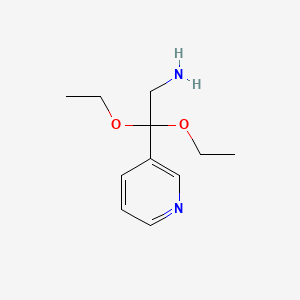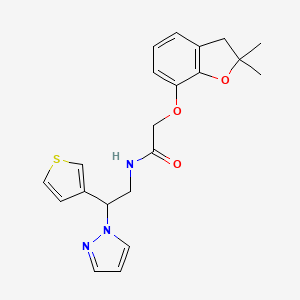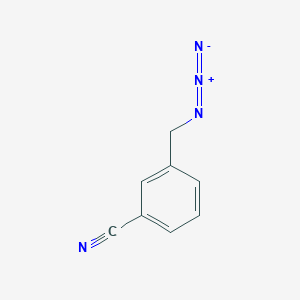
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide, also known as PTAA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-phenyl-5-(p-tolyl)-1H-imidazole-4-thiol, which is synthesized from 2-phenyl-1H-imidazole-4-carboxylic acid and p-tolyl thiol. The second intermediate is thiazol-2-ylacetic acid, which is synthesized from thiazole and chloroacetic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
2-phenyl-1H-imidazole-4-carboxylic acid, p-tolyl thiol, thiazole, chloroacetic acid, standard peptide coupling reagents
Reaction
Synthesis of 2-phenyl-5-(p-tolyl)-1H-imidazole-4-thiol:, - 2-phenyl-1H-imidazole-4-carboxylic acid is reacted with p-tolyl thiol in the presence of a coupling reagent such as DCC or EDC to form the corresponding thioester intermediate., - The thioester intermediate is then reduced using a reducing agent such as NaBH4 or LiAlH4 to form the desired thiol product., Synthesis of thiazol-2-ylacetic acid:, - Thiazole is reacted with chloroacetic acid in the presence of a base such as NaOH or KOH to form the corresponding carboxylic acid intermediate., - The carboxylic acid intermediate is then activated using a coupling reagent such as DCC or EDC and reacted with a suitable amine to form the desired amide product., Coupling of intermediates to form final product:, - The thiol intermediate and the amide intermediate are coupled using standard peptide coupling reagents such as HATU or TBTU to form the final product, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide.
Mécanisme D'action
The mechanism of action of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide varies depending on its application. In anticancer research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In enzyme inhibition research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to bind to the active site of enzymes and inhibit their activity. In corrosion inhibition research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to adsorb onto metal surfaces and form a protective barrier against corrosion.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide also vary depending on its application. In anticancer research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In enzyme inhibition research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to inhibit the activity of certain enzymes, which can have various physiological effects depending on the specific enzyme. In corrosion inhibition research, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been shown to protect metal surfaces from corrosion, which can have various practical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide in lab experiments is its versatility, as it has potential applications in various scientific fields. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of information on its toxicity and potential side effects, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide. In anticancer research, future studies could focus on optimizing the dosage and delivery method of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide to maximize its effectiveness and minimize potential side effects. In enzyme inhibition research, future studies could focus on identifying new enzymes that 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide can inhibit and investigating the physiological effects of such inhibition. In corrosion inhibition research, future studies could focus on optimizing the formulation of 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide-based corrosion inhibitors to improve their effectiveness and durability.
Applications De Recherche Scientifique
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. In biochemistry, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. In materials science, 2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide has been investigated for its potential as a corrosion inhibitor.
Propriétés
IUPAC Name |
2-[[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-14-7-9-15(10-8-14)18-20(25-19(24-18)16-5-3-2-4-6-16)28-13-17(26)23-21-22-11-12-27-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRIVDFVKBIEBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-phenyl-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Piperidin-4-ylthio)benzo[d]thiazole hydrochloride](/img/structure/B2785871.png)
![(1R,6S,7R)-7-bromobicyclo[4.1.0]heptane](/img/structure/B2785874.png)




![(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride](/img/structure/B2785882.png)
![(4,4-Difluorocyclohexyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2785884.png)



![5-((2-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2785889.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2785890.png)
![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)